molecular formula C7H15Br2NO B1379583 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide CAS No. 1803601-48-0

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Cat. No.: B1379583
CAS No.: 1803601-48-0
M. Wt: 289.01 g/mol
InChI Key: JKQSHVYIJMACFI-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is a chemical compound with the molecular formula C7H15Br2NO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a bromoethyl group and a methyl group attached to the morpholine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide typically involves the bromination of 3-methylmorpholine. One common method is the reaction of 3-methylmorpholine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product as a hydrobromide salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation: N-oxides of 4-(2-Bromoethyl)-3-methylmorpholine.

    Reduction: 4-(2-Ethyl)-3-methylmorpholine.

Scientific Research Applications

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, thereby modifying their function. The compound’s effects are mediated through pathways involving alkylation and subsequent changes in molecular structure and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)morpholine hydrobromide: Lacks the methyl group on the morpholine ring.

    2-Bromoethylamine hydrobromide: Contains a primary amine instead of the morpholine ring.

    N-Bromoethylphthalimide: Features a phthalimide group instead of the morpholine ring.

Uniqueness

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is unique due to the presence of both a bromoethyl group and a methyl group on the morpholine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

4-(2-bromoethyl)-3-methylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c1-7-6-10-5-4-9(7)3-2-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSHVYIJMACFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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